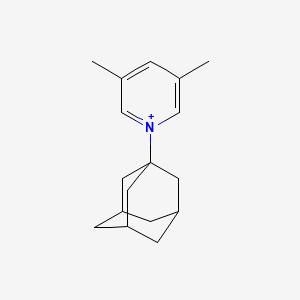
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium is a compound that belongs to the class of adamantane derivatives Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its rigidity and stability The incorporation of the adamantyl group into various chemical structures often enhances their stability and biological activity
Preparation Methods
The synthesis of 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium typically involves the functionalization of adamantane derivatives. One common method is the reaction of adamantanone with acetonitrile in the presence of a strong base like potassium hydroxide and a phase-transfer catalyst such as 18-crown-6 . This method is efficient but requires careful handling of reagents and conditions.
Industrial production methods often involve the bromination of adamantane to form 1-bromoadamantane, which is then reacted with pyridine derivatives under controlled conditions . This process can be optimized for large-scale production by adjusting the molar ratios of reactants and reaction times to maximize yield and purity.
Chemical Reactions Analysis
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium undergoes various chemical reactions, including:
Scientific Research Applications
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium involves its interaction with various molecular targets. In medicinal applications, it acts as a sigma receptor agonist and a weak NMDA receptor antagonist . These interactions can modulate neurotransmitter release and neuronal excitability, contributing to its therapeutic effects. Additionally, the compound’s lipophilicity allows it to integrate into lipid bilayers, enhancing its ability to cross biological membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(1-Adamantyl)-3,5-dimethylpyridin-1-ium can be compared with other adamantane derivatives such as amantadine, memantine, and rimantadine . These compounds share the adamantyl core structure but differ in their functional groups and specific applications:
Amantadine: Primarily used as an antiviral and antiparkinsonian agent, it inhibits the M2 proton channel of influenza A virus.
Rimantadine: Similar to amantadine, it is used as an antiviral agent but has a different pharmacokinetic profile.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical reactivity and biological activity, making it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(1-adamantyl)-3,5-dimethylpyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N/c1-12-3-13(2)11-18(10-12)17-7-14-4-15(8-17)6-16(5-14)9-17/h3,10-11,14-16H,4-9H2,1-2H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTWSTZIZQJKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C[N+](=C1)C23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














